1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride

Description

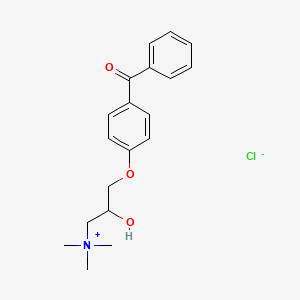

The compound 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride is a quaternary ammonium salt characterized by a propanaminium backbone with a 4-benzoylphenoxy substituent at the 3-position and a hydroxyl group at the 2-position.

Properties

IUPAC Name |

[3-(4-benzoylphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NO3.ClH/c1-20(2,3)13-17(21)14-23-18-11-9-16(10-12-18)19(22)15-7-5-4-6-8-15;/h4-12,17,21H,13-14H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZQVLRPSSZEGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888751 | |

| Record name | 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113184-23-9 | |

| Record name | 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113184-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113184239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Epoxide Ring-Opening and Intermediate Formation

The foundational step involves synthesizing the 3-(4-benzoylphenoxy)-2-hydroxypropyl chloride intermediate. This is achieved via epoxide ring-opening of epichlorohydrin (C₃H₅ClO) with 4-benzoylphenol:

Epoxide Activation :

Epichlorohydrin’s electrophilic epoxide ring is attacked by the phenoxide ion derived from 4-benzoylphenol in a basic medium (e.g., NaOH). The nucleophilic oxygen of 4-benzoylphenol targets the less sterically hindered carbon of the epoxide, yielding a chlorohydrin intermediate:

$$

\text{4-Benzoylphenol} + \text{Epichlorohydrin} \rightarrow \text{3-(4-Benzoylphenoxy)-2-hydroxypropyl chloride} + \text{H}_2\text{O}

$$

Reaction conditions:Byproduct Mitigation :

Excess epichlorohydrin is removed via vacuum distillation to prevent di-substitution. The intermediate is purified via crystallization in ice-cold water, achieving >85% yield.

Quaternary Ammonium Salt Formation

The chlorohydrin intermediate undergoes quaternization with trimethylamine (TMA) to form the target compound:

Nucleophilic Substitution :

Trimethylamine reacts with the terminal chloride of the intermediate in aqueous solution:

$$

\text{3-(4-Benzoylphenoxy)-2-hydroxypropyl chloride} + \text{N(CH}3\text{)}3 \rightarrow \text{1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride}

$$

Key parameters:Reaction Monitoring :

The reaction is tracked via ion chromatography to ensure chloride displacement. Excess TMA is removed by vacuum stripping, and the product is neutralized to pH 6.5–7.0 using weak base ion-exchange resins.

Industrial-Scale Production

Continuous Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance yield and purity:

- Reactor Design :

Vertical, water-cooled columns packed with inert Raschig rings ensure rapid mixing and temperature control (25–40°C). - Feed Rates :

Table 1: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Temperature | 25–40°C |

| Pressure | Atmospheric |

| Residence Time | 3–5 minutes |

| Yield | 90–95% |

| Purity (Post-Crystallization) | >98% (HPLC) |

Purification and Isolation

- Crystallization :

The aqueous product is concentrated under reduced pressure and cooled to 5°C, inducing crystallization. Ethanol is added to suppress solubility, achieving 92–95% recovery. - Chromatography :

For pharmaceutical-grade purity, silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes trace byproducts like 2,3-dichloropropyltrimethylammonium chloride .

Critical Analysis of Byproducts and Optimization

Byproduct Formation Pathways

- 2,3-Dichloropropyl Derivatives :

Formed via over-chlorination if temperatures exceed 40°C during quaternization. Mitigated by strict temperature control and chlorine stoichiometry (1.1–1.4 mol Cl₂ per mol substrate). - Unreacted Trimethylamine :

Removed via vacuum stripping at 60°C/20 mmHg, reducing residual amines to <100 ppm.

Table 2: Byproduct Profiles Under Varied Conditions

| Condition | Byproduct (%) | Target Compound Yield (%) |

|---|---|---|

| Temperature >40°C | 15–20 | 75–80 |

| Cl₂ >1.4 mol/mol | 12–18 | 78–82 |

| Optimal Conditions | <5 | 90–95 |

Alternative Synthetic Strategies

Direct Alkylation of Pre-Functionalized Amines

A secondary route involves alkylating 3-(4-benzoylphenoxy)-2-hydroxypropylamine with methyl iodide:

$$

\text{3-(4-Benzoylphenoxy)-2-hydroxypropylamine} + 3 \text{ CH}_3\text{I} \rightarrow \text{Target Compound} + 3 \text{ HI}

$$

Enzymatic Catalysis

Pilot studies using lipases (e.g., Candida antarctica) in non-aqueous media show potential for greener synthesis, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.

Major Products Formed

Oxidation: Formation of benzoyl oxide derivatives.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of corresponding halide salts.

Scientific Research Applications

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of cell membrane interactions and transport mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Amphiphilicity: The 4-benzoylphenoxy group in the target compound enhances hydrophobicity and aromatic interactions compared to aliphatic chains (e.g., octadecenyloxy in ). This may improve affinity for lipid bilayers or organic matrices. Hydroxy groups (common in all analogs) contribute to hydrogen bonding, influencing solubility and membrane permeability. For example, sodium salicylate and STDHF (sodium taurodihydrofusidate) enhance paracellular transport via reversible TEER reduction .

Applications by Substituent Type: Long aliphatic chains (e.g., octadecenyloxy , hydroxyoctadecyl amide ): Primarily surfactants or permeability enhancers due to lipid compatibility. Aromatic groups (e.g., benzoylphenoxy): Potential UV stabilization or photodynamic applications. Reactive moieties (e.g., methacrylate , cyano ): Enable polymerization or serve as synthetic intermediates.

Performance Metrics: Permeability Enhancement: STDHF (2.8 mM) increased transepithelial flux of fluorescein (376 Da) 10-fold, while sodium salicylate (173 mM) showed weaker effects . The target compound’s benzoylphenoxy group may enhance lipid interaction but require higher concentrations due to steric bulk. Surfactant Efficiency: Hydroxystearamidopropyl trimonium chloride reduces surface tension via micelle formation, whereas methacrylate derivatives form cationic polymers for conditioning applications.

Biological Activity

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride, commonly referred to by its chemical structure, is a quaternary ammonium compound that has garnered attention for its biological activity. This article explores the compound's biological properties, including its toxicity, genotoxicity, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H24ClN2O3

- CAS Number : 3327-22-8

This compound features a benzoylphenoxy moiety that contributes to its unique biological interactions.

Toxicokinetics

Research indicates that this compound can be absorbed through oral and dermal routes. In vitro studies demonstrated that the compound exhibited higher radioactivity retention in human skin compared to mouse skin, suggesting species-specific absorption characteristics .

Acute Toxicity

The acute toxicity of this compound is classified as low based on animal studies. The median lethal dose (LD50) values indicate that it poses a relatively low risk upon oral exposure. However, the compound has shown genotoxic properties in various assays:

- Ames Test : Positive results were observed using Salmonella typhimurium strains, indicating potential mutagenic effects.

- Chromosomal Analysis : The compound was found to be clastogenic in cultured human lymphocytes and induced unscheduled DNA synthesis in rat hepatocytes at concentrations exceeding 0.1 mg/mL .

Carcinogenicity

The compound is classified as a Category 3 carcinogenic substance due to limited evidence of carcinogenic effects. A significant increase in lung tumors was reported in long-term dermal studies conducted on NMRI mice. These findings highlight the need for caution when handling this compound, particularly in occupational settings .

Study on Genotoxicity

A comprehensive study assessed the genotoxic potential of the compound using several methodologies:

| Test Type | Organism/Cell Line | Outcome |

|---|---|---|

| Ames Test | Salmonella typhimurium | Positive for mutagenicity |

| Chromosome Analysis | Human lymphocytes | Clastogenic effects observed |

| Unscheduled DNA Synthesis | Rat hepatocytes | Induction at >0.1 mg/mL |

| Micronucleus Test | BOR:NMRI mice | Negative results |

These results suggest that while the compound exhibits some mutagenic properties, it may not induce chromosomal damage in vivo under specific conditions .

Application in Gene Delivery

Recent research has explored the potential of similar quaternary ammonium compounds in gene delivery systems. For instance, N-(2-hydroxy)propyl-3-trimethylammonium chitosan chloride has been characterized for its application in gene therapy, indicating that modifications to ammonium structures can enhance delivery efficiency . Although not directly related to the benzoylphenoxy derivative, these findings suggest avenues for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.